molecular formula C14H17NO8 B13070637 Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate

Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate

Cat. No.: B13070637
M. Wt: 327.29 g/mol
InChI Key: JDEKQTDFZOCQCM-UHFFFAOYSA-N
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Description

Core Macrocyclic Framework

The compound’s structure is anchored by a 12-membered tetraoxacyclododecine ring, a crown ether analog containing four oxygen atoms spaced evenly within the macrocycle. The "benzo[b]" prefix indicates fusion of a benzene ring to the 1,4,7,10-tetraoxacyclododecine core at the b position, creating a bicyclic system. This fusion imposes planar rigidity on one segment of the macrocycle while retaining conformational flexibility in the aliphatic regions.

Substituent Positioning and Nomenclature

The IUPAC name methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b]tetraoxacyclododecine-12-carboxylate systematically encodes:

  • Methyl carboxylate : A methoxycarbonyl group (-COOCH₃) at position 12, derived from benzoic acid esterification.
  • Nitro group : A -NO₂ substituent at position 13 on the fused benzene ring.
  • Hydrogenation state : Six hydrogenated atoms (2,3,5,6,8,9) in the non-aromatic portion of the macrocycle, reducing strain and enhancing solubility.

The numbering begins at the benzene ring’s fused carbon (position 1), proceeds through the oxygen atoms (positions 4,7,10), and concludes at the carboxylate-bearing carbon (position 12).

Property Value Source
Molecular formula C₁₄H₁₇NO₈
Molecular weight 327 g/mol
Rotatable bonds 3
Hydrogen bond acceptors 7

Properties

Molecular Formula

C14H17NO8

Molecular Weight

327.29 g/mol

IUPAC Name

methyl 15-nitro-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylate

InChI

InChI=1S/C14H17NO8/c1-19-14(16)10-8-12-13(9-11(10)15(17)18)23-7-5-21-3-2-20-4-6-22-12/h8-9H,2-7H2,1H3

InChI Key

JDEKQTDFZOCQCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCOCCOCCO2

Origin of Product

United States

Preparation Methods

Cyclization via Ethylene Glycol Derivatives

The tetraoxacyclododecine ring is typically formed by cyclization reactions involving ethylene glycol units and appropriate aromatic precursors such as dihydroxybenzoic acid derivatives.

  • Method: Starting from 2,3-dihydroxybenzoic acid or related compounds, condensation with ethylene glycol or ethylene dibromide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (65–80 °C) leads to ring closure forming the tetraoxacyclododecine structure.

  • Typical Conditions: Heating at 65 °C for 24 hours under inert atmosphere; work-up involves acidification and extraction to isolate the cyclic ether acid intermediate.

Activation to Acyl Chloride and Esterification

  • The carboxylic acid group on the cyclic ether intermediate is converted to the corresponding acyl chloride using thionyl chloride (SOCl2) at 70–85 °C for 1–4 hours. This reactive intermediate is then subjected to methylation with diazomethane or methanol under basic conditions to yield the methyl ester.

  • Alternatively, direct esterification can be achieved by treating the acid with methanol in the presence of acid catalysts or coupling reagents such as HATU in DMF at 40 °C overnight to obtain high yields of methyl esters.

Introduction of the Nitro Group

Selective Nitration

  • The nitro substituent at the 13-position is introduced by nitration of the benzo[b]tetraoxacyclododecine ring system or its precursors.

  • Reagents and Conditions: A mixture of nitric acid and acetic anhydride in acetic acid is used to nitrate the aromatic ring selectively, typically at moderate temperatures to avoid over-nitration or ring degradation.

  • The reaction is monitored carefully to achieve substitution at the desired position, and the product is isolated by filtration and recrystallization.

Summary of Key Reaction Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Cyclization of dihydroxybenzoic acid derivatives Potassium carbonate, 1,2-dibromoethane, DMF, 65 °C, 24 h High (not specified) Formation of tetraoxacyclododecine acid intermediate
Conversion to acyl chloride Thionyl chloride, 70–85 °C, 1–4 h Moderate Reactive intermediate for esterification
Esterification to methyl ester Diazomethane or methanol, base or HATU, DMF, 40 °C, overnight Up to 85% High purity methyl ester obtained
Nitration Nitric acid, acetic anhydride, acetic acid, controlled temp 27% Selective nitration at 13-position

Detailed Research Findings and Analytical Data

  • The synthetic compounds, including the methyl ester and the nitro derivative, have been characterized by spectroscopic methods such as ^1H-NMR, mass spectrometry (MS), and chromatographic purity assays, confirming the structures and substitution patterns.

  • The nitration step yields a moderate 27% isolated yield, indicating the need for careful control of reaction parameters to minimize side reactions and degradation.

  • The cyclization and esterification steps are reproducible and scalable, providing a reliable route to the target compound with satisfactory purity.

Chemical Reactions Analysis

Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or ester moiety. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound’s structural analogs share the benzo-fused polyether core but differ in substituents, oxidation states, and ring sizes. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Clusters
Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate (Target) C₁₄H₁₇NO₈ 327.29 Nitro (C13), methyl ester (C12) Not reported (inferred)
Ethyl 13-amino-...tetraoxacyclododecine-12-carboxylate C₁₅H₂₁NO₆ 311.33 Amino (C13), ethyl ester (C12) Likely amine-related
2,3,5,6,8,9,11,12,14,15-Decahydrobenzo[b][1,4,7,10,13,16]hexaoxacyclooctadecine-18-carboxylic acid C₁₇H₂₄O₈ 356.37 Carboxylic acid (C18), fully saturated Acid-driven interactions
9,10-Dimethyl-11-oxo-8-oxa-10-azatricyclo[...]trideca-2,4,6-triene-12-carboxylic acid C₁₄H₁₅NO₄ 261.27 Oxo (C11), dimethyl (C9,10) Tricyclic-specific effects

Key Observations :

  • Ring size and saturation : The 12-membered tetraoxacyclododecine ring in the target contrasts with the 18-membered hexaoxacyclooctadecine in , affecting conformational flexibility and binding interactions.

Physicochemical Properties

  • Solubility : The methyl ester group in the target compound likely improves lipid solubility compared to the carboxylic acid analog in , which may form zwitterionic structures in aqueous environments.

Bioactivity and Target Interactions

Evidence from hierarchical clustering of bioactivity profiles () suggests that structurally related compounds with similar substituents (e.g., nitro vs. amino) cluster into distinct groups. For example:

  • Nitro-containing analogs : May target nitroreductase enzymes or act as prodrugs in hypoxic environments.
  • Amino-containing analogs: Likely engage in hydrogen bonding with proteins, as seen in ethyl 13-amino-...carboxylate .
  • Carboxylic acid derivatives : Participate in ionic interactions with metal ions or basic residues in enzymes .

Analytical and Computational Comparisons

  • Mass Spectrometry: Molecular networking () reveals that the target compound’s MS/MS fragmentation pattern (cosine score >0.8) would cluster with nitro-substituted analogs but diverge from amino- or oxo-containing derivatives.
  • Graph-Based Structural Analysis: Graph comparison methods () highlight the nitro group as a critical node influencing similarity scores. Computational challenges arise due to the compound’s macrocyclic complexity (NP-hard problem) .

Biological Activity

Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate (CAS No. 1403772-23-5) is a complex organic compound known for its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in pharmacology and medicinal chemistry.

  • Molecular Formula : C14H17N O8
  • Molecular Weight : 327.29 g/mol
  • CAS Number : 1403772-23-5

The compound features a unique tetraoxacyclododecin ring structure that contributes to its biological activity. The nitro group and the carboxylate moiety are critical for its interaction with biological targets.

Antiviral Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antiviral properties. For instance, derivatives of benzimidazole have shown effectiveness against HIV-1 variants. The structure–activity relationship (SAR) of these compounds suggests that modifications to the ring and substituents can enhance their inhibitory effects on viral replication .

Antifungal Activity

In vitro assays have demonstrated that this compound exhibits antifungal activity against various strains such as Aspergillus niger and Candida albicans. Comparative studies showed that its efficacy is comparable to fluconazole, a standard antifungal agent .

Case Studies

  • Antiviral Efficacy :
    • The compound was tested against HIV-1 variants in MT-4 cell lines. It demonstrated IC50 values in the low micromolar range (0.2 μM), indicating potent antiviral activity .
  • Antifungal Assays :
    • Minimum inhibitory concentrations (MIC) were determined using the microdilution method. The compound showed MIC values of 16 µg/mL against Aspergillus species and lower efficacy against Candida albicans compared to fluconazole .

Data Tables

Activity Type Tested Strains MIC (µg/mL) Comparison Agent Efficacy
AntiviralHIV-1 Variants0.2NoneHigh
AntifungalAspergillus niger16FluconazoleComparable
AntifungalCandida albicans>16FluconazoleLower

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